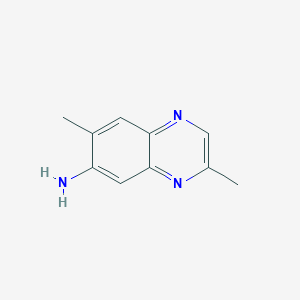

3,7-Dimethylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

122457-29-8 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3,7-dimethylquinoxalin-6-amine |

InChI |

InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |

InChI Key |

FCHSLXRJUGFKMY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(N=C2C=C1N)C |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1N)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3,7 Dimethylquinoxalin 6 Amine and Analogous Dimethylquinoxaline Compounds

Historical and Classical Synthetic Approaches to Quinoxaline (B1680401) Nuclei

The foundational method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This classical approach, often referred to as the Hinsberg or Körner synthesis, has been the cornerstone for accessing a wide array of quinoxaline derivatives. acs.orgudayton.edu Typically, these reactions are carried out in solvents like ethanol (B145695) or acetic acid and may require elevated temperatures and extended reaction times to proceed to completion. ekb.eg

For the synthesis of unsymmetrical dimethylquinoxalines, such as 2,6- and 2,7-dimethylquinoxaline, a historical method involves the reduction of an appropriately substituted N-acetonyl-nitro-aniline derivative using reagents like tin(II) chloride in hydrochloric acid. rsc.org While effective, these classical methods often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. udayton.edujournaljalsi.com

Contemporary Methodologies in Dimethylquinoxaline Synthesis

In recent years, significant efforts have been directed towards developing more efficient, environmentally benign, and versatile methods for quinoxaline synthesis. These modern approaches aim to improve yields, reduce reaction times, and minimize the environmental impact.

Microwave-Assisted Reaction Optimization for Enhanced Yields and Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often providing excellent yields. tandfonline.comdntb.gov.uatsijournals.com This technique is particularly advantageous for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

For instance, the synthesis of various quinoxaline derivatives has been successfully achieved under solvent-free microwave conditions, highlighting the efficiency and green credentials of this technology. tandfonline.comdntb.gov.ua While a specific microwave-assisted synthesis for 3,7-Dimethylquinoxalin-6-amine is not explicitly detailed in the surveyed literature, the synthesis of analogous structures like N2,N3-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine has been reported using microwave heating, demonstrating the applicability of this method to substituted dimethylquinoxalines. udayton.edu

| Reactants | Conditions | Product | Yield | Reference |

| Dichloroquinoxaline, Nucleophile, Triethylamine | Microwave, 160°C, 5 min | Substituted quinoxaline derivatives | 46-69% | udayton.edutsijournals.com |

| Diamines, Dicarbonyls | Microwave, Solvent-free | Quinoxaline derivatives | 80-90% | tandfonline.com |

| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr2·OEt2, Microwave, 1-2.5 min | 2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine | 94% | tandfonline.com |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic protocols for quinoxalines, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient processes. journaljalsi.com

Water, being an environmentally benign solvent, has been explored as a medium for quinoxaline synthesis. mdpi.com The use of aqueous media can simplify work-up procedures and reduce the reliance on volatile organic solvents. Several catalytic systems have been developed that are effective in water, promoting the condensation of 1,2-diamines and 1,2-dicarbonyls. Current time information in Bangalore, IN.

Solvent-free synthesis represents an even greener alternative, minimizing waste and potential environmental contamination. nih.govacs.org Mechanochemical methods, such as grinding or ball milling, have been employed for the solvent-free synthesis of quinoxalines, often providing high yields in short reaction times without the need for a catalyst. nih.govunav.edu

| Reaction Type | Conditions | Key Advantage(s) | Reference(s) |

| Condensation of 1,2-diamines and 1,2-diketones | Aqueous media, various catalysts | Environmentally benign, simplified work-up | mdpi.comCurrent time information in Bangalore, IN. |

| Condensation of 1,2-diamines and 1,2-diketones | Solvent-free, grinding/ball milling | Minimal waste, catalyst-free options, high efficiency | nih.govacs.orgunav.edu |

| Condensation of 1,2-diamines and 1,2-diketones | Sulfated polyborate catalyst, solvent-free | High yields, short reaction times, recyclable catalyst | acs.org |

The development of heterogeneous and recyclable catalysts is a key aspect of green quinoxaline synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing cost and waste. A variety of recyclable catalysts have been reported, including:

Alumina-supported heteropolyoxometalates: These have been used for quinoxaline synthesis at room temperature with high yields. nih.gov

Sulfated polyborate: This solid acid catalyst works efficiently under solvent-free conditions and is recyclable. acs.org

Silica-bonded S-sulfonic acid: This catalyst is effective for room temperature synthesis and can be recycled multiple times without significant loss of activity.

Polymer-supported sulphanilic acid: This heterogeneous catalyst has been used for the one-pot synthesis of quinoxalines in ethanol and can be recycled.

Nanoparticle-supported cobalt catalyst: This catalyst has shown excellent activity and stability in the synthesis of quinoxalines and can be reused multiple times.

Dicationic ionic liquids: These have been used as recyclable catalysts for quinoxaline synthesis in water at room temperature.

One-Pot Reaction Sequences for Streamlined Synthesis

Transition Metal-Mediated and Organometallic Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines. rsc.orgnih.gov These methods offer efficient and diverse pathways to functionalized quinoxaline scaffolds. uwa.edu.aumdpi.com For instance, iridium-catalyzed reactions have been effectively used to synthesize 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and various diamines. mdpi.com This "borrowing-hydrogen" process involves the catalytic dehydrogenation of an alcohol to a carbonyl compound, which then undergoes condensation to form the desired product. mdpi.com Nickel-catalyzed cross-coupling reactions have also proven effective for thioetherification of aryl chlorides, expanding the synthetic toolkit for quinoxaline functionalization. uwa.edu.au

Organometallic reagents, such as those derived from Grignard reagents, organolithium, and organozinc compounds, are instrumental in the synthesis of quinoxaline derivatives. primescholars.comuni-due.de The polarity of the metal-carbon bond, which is dependent on the electronegativity difference between the metal and carbon, dictates the nucleophilicity and reactivity of these reagents. uni-due.de Directed ortho-metalation is a powerful regioselective technique that utilizes a directing metalation group to guide electrophilic substitution on aromatic rings. msu.edu

Precursor Chemistry for the Dimethylquinoxaline Scaffold

The foundation for complex dimethylquinoxaline structures often lies in the careful synthesis and functionalization of key precursors.

Synthesis and Application of 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione as a Synthetic Intermediate

6,7-Dimethylquinoxaline-2,3(1H,4H)-dione is a versatile intermediate in the synthesis of various quinoxaline derivatives. researchgate.netsemanticscholar.org It can be prepared through established literature methods and is characterized by its white off-color and a high melting point. semanticscholar.org This dione (B5365651) serves as a precursor for creating Schiff bases by condensation with compounds like ethylenediamine, catalyzed by glacial acetic acid. researchgate.net These Schiff bases can then be used to form transition metal complexes. researchgate.net The dione can also react with thiosemicarbazide (B42300) to form a thiosemicarbazone ligand, which in turn can coordinate with various transition metals. semanticscholar.org

Nucleophilic Aromatic Substitution (NAS) in Dimethylquinoxaline Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the quinoxaline core. wikipedia.org This reaction is particularly effective on electron-poor aromatic rings where a nucleophile displaces a good leaving group. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

In nucleophilic aromatic substitution reactions on quinoxaline scaffolds, nitrogen nucleophiles generally exhibit greater reactivity than oxygen nucleophiles. Current time information in Bangalore, IN. For instance, in microwave-assisted NAS reactions, primary amines like benzylamine (B48309) react in high yields, while the corresponding alcohol, benzyl (B1604629) alcohol, may not react at all. Current time information in Bangalore, IN. Even within the same molecule containing both nitrogen and oxygen, such as morpholine, the nitrogen atom acts as the nucleophile. Current time information in Bangalore, IN. This superior nucleophilicity of nitrogen is a consistent finding across various studies. Current time information in Bangalore, IN.

The efficiency of nucleophilic addition to the quinoxaline ring is significantly influenced by both steric and electronic factors. mdpi.com Steric hindrance can reduce reaction yields, as seen with secondary amines like morpholine, which show lower yields compared to primary amines. Current time information in Bangalore, IN. The electronic nature of substituents on the nucleophile is also critical. Current time information in Bangalore, IN. Electron-withdrawing groups on the nucleophile, such as a nitro group on a phenol, can enhance reactivity by increasing the acidity and stabilizing the conjugate base. Current time information in Bangalore, IN. Conversely, electron-donating groups can decrease reactivity. Current time information in Bangalore, IN. On the quinoxaline ring itself, electron-donating substituents can make the electrophilic site less reactive towards nucleophiles. mdpi.com

Spectroscopic and Analytical Characterization Techniques for Structural Confirmation of Synthesized Compounds

The structural elucidation of newly synthesized quinoxaline derivatives relies on a combination of spectroscopic and analytical methods. solubilityofthings.comlehigh.edu These techniques provide detailed information about the molecular structure, functional groups, and molecular weight. allrounder.aiuniversalclass.com

Table 1: Spectroscopic Data for Selected Dimethylquinoxaline Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| N2,N3-dibenzyl-6,7-dimethylquinoxaline-2,3-diamine | 2.38 (d, J = 4.08 Hz, 6H), 4.49 (brs, 1H), 4.70 (d, J = 4.4 Hz, 2H), 4.77 (d, J = 6 Hz, 2H), 5.70 (brs, 1H), 7.27-7.43 (m, 10H), 7.52 (s, 1H), 7.54 (s, 1H) | 19.82, 19.83, 45.58, 46.06, 125.66, 125.81, 127.26, 128.55, 128.69, 128.77, 135.37, 135.58, 139.89, 140.37 | Not Specified | Not Specified | Current time information in Bangalore, IN. |

| 2,7-Dimethylquinoxaline | 8.66 (s, 1H), 7.94 (d, J = 9 Hz, 1H), 7.77 (s, 1H), 7.52 (dd, J = 9, 2 Hz, 1H), 2.75 (s, 3H), 2.57 (s, 3H) | Not Specified | Not Specified | Not Specified | mdpi.com |

| 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione | 3.09 (s, 6H, 2CH3), 7.66-8.05 (m, 4H, Ar-H+ NH-CO) | 19.22 (2C, Ar-CH3), 118.55 (2C, C=C-CH3), 125.60 (2C, -C=C-), 130.50 (2C, C-N- pyrazine), 160.32 (2C, C=O) | 3200-3100 (NH), 1734 (C=O), 1610 (-C=N-) | Not Specified | semanticscholar.org |

| 2-Hydroxy-3,6-dimethylquinoxaline | Not Specified | Not Specified | Not Specified | Not Specified | acs.org |

| 2-Hydroxy-3,7-dimethylquinoxaline | Not Specified | Not Specified | Not Specified | Not Specified | acs.org |

| 4-(3,7-Dimethyl-quinoxalin-2-yl)-6-(3,4,5-trimethoxy-phenyl)-pyrimidin-2-ylamine | Not Specified | Not Specified | 3458-3360 (N-H), 1616 (C=N) | Not Specified | unav.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of the molecules. mdpi.comsemanticscholar.orgCurrent time information in Bangalore, IN.scispace.com Chemical shifts, splitting patterns, and integration values in ¹H NMR provide information about the type, number, and connectivity of protons. lehigh.edu ¹³C NMR reveals the different carbon environments within the molecule. semanticscholar.orgCurrent time information in Bangalore, IN.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. semanticscholar.orgallrounder.ai Characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of bonds such as N-H, C=O, and C=N. semanticscholar.orguniversalclass.comunav.edu For example, the N-H stretch in quinoxaline amides typically appears in the 3200–3300 cm⁻¹ region. semanticscholar.org

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern. thieme-connect.de The molecular ion peak confirms the molecular formula, and the fragmentation can offer clues about the structure. thieme-connect.de

Intrinsic Chemical Reactivity and Derivatization Pathways of 3,7 Dimethylquinoxalin 6 Amine

Strategic Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline core, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The strategic functionalization of this ring system in 3,7-Dimethylquinoxalin-6-amine can be approached through several key pathways, primarily targeting the carbon atoms of the pyrazine ring and the benzene ring, although the latter is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine moiety.

Recent research has highlighted the versatility of the quinoxaline scaffold in the development of novel therapeutic agents. The introduction of various substituents onto the quinoxaline ring can significantly modulate the biological activity of the resulting derivatives. For instance, the synthesis of a series of 6-bromo-2,3-bis[(E)-styryl]quinoxaline derivatives has demonstrated the potential for creating compounds with significant anticancer activity. In these syntheses, the core 2,3-dimethylquinoxaline (B146804) is first brominated and then undergoes condensation with aromatic aldehydes to yield the styryl derivatives. This highlights the reactivity of the methyl groups and the potential for their transformation into more complex functionalities.

While direct electrophilic substitution on the benzene portion of the quinoxaline ring can be challenging, the presence of the activating amino group at the 6-position and the methyl groups at the 3- and 7-positions can influence the regioselectivity of such reactions. The electron-donating nature of the amino group would be expected to direct electrophiles to the ortho and para positions (C5 and C7). However, the steric hindrance from the adjacent methyl group at C7 and the fused pyrazine ring may favor substitution at the C5 position.

Reactions of the Amine Functionality at the 6-Position

The primary amino group at the 6-position of this compound is a key site for a variety of chemical modifications, including N-alkylation and acylation reactions. These transformations are fundamental in the synthesis of diverse libraries of compounds for biological screening.

N-Alkylation Reactions and Product Distribution

The nucleophilic nature of the 6-amino group readily allows for N-alkylation with various alkylating agents, such as alkyl halides and sulfates. The reaction typically proceeds via a nucleophilic substitution mechanism. However, a common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium salts.

The product distribution is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, the base used, and the stoichiometry of the reactants. For instance, the use of a bulky alkylating agent can sterically hinder the second alkylation step, thus favoring the formation of the mono-alkylated product. Conversely, using a highly reactive and less sterically demanding alkylating agent like methyl iodide in the presence of a strong base can lead to a higher proportion of the di-methylated product.

A rapid method for the N-monomethylation of primary aromatic amines involves the initial formation of an N-trifluoroacetyl derivative, followed by methylation with methyl iodide under basic conditions. Slight modifications to these conditions can also promote N-dimethylation. rsc.org While specific studies on this compound are not extensively documented, general principles of amine alkylation suggest that careful control of reaction parameters is crucial to achieve the desired product selectivity. rsc.org

Table 1: Representative N-Alkylation Reactions of Aromatic Amines

| Amine Substrate | Alkylating Agent | Base | Solvent | Product(s) | Reference |

|---|---|---|---|---|---|

| Aniline | Methyl Iodide | NaH | THF | N-Methylaniline, N,N-Dimethylaniline | monash.edu |

| 4-Nitroaniline | Ethyl Bromide | K2CO3 | DMF | N-Ethyl-4-nitroaniline | General Knowledge |

This table presents general examples of N-alkylation reactions of aromatic amines to illustrate the principles discussed. Specific product distributions for this compound would require experimental determination.

Acylation Reactions with Carboxylic Acid Derivatives

The 6-amino group of this compound can be readily acylated with a variety of carboxylic acid derivatives, including acyl chlorides and acid anhydrides, to form the corresponding amides. commonorganicchemistry.com These reactions are typically high-yielding and proceed under mild conditions. The acylation of amines is a robust and widely used transformation in organic synthesis for the introduction of an acyl group, which can serve as a protective group or as a key structural motif in biologically active molecules.

The reaction with acyl chlorides is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org This prevents the protonation of the starting amine, which would render it non-nucleophilic. Acetic anhydride is another common and effective acylating agent that can be used for this purpose. commonorganicchemistry.com

The reactivity of the amino group in this compound is influenced by the electronic properties of the quinoxaline ring. The electron-withdrawing nature of the pyrazine ring may slightly decrease the nucleophilicity of the amino group compared to a simple aniline. However, it remains sufficiently reactive for efficient acylation.

Table 2: General Conditions for Acylation of Aromatic Amines

| Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | Acetyl Chloride | Pyridine | Dichloromethane | N-Phenylacetamide | wikipedia.org |

| 4-Chloroaniline | Acetic Anhydride | None | Acetic Acid | N-(4-Chlorophenyl)acetamide | General Knowledge |

This table provides illustrative examples of acylation reactions on aromatic amines. The specific conditions for this compound would be analogous.

Intramolecular Cyclization Reactions and Annulation Strategies

The strategic placement of the amino group at the 6-position of the 3,7-dimethylquinoxaline scaffold provides a valuable handle for the construction of novel fused heterocyclic systems through intramolecular cyclization and annulation strategies. These reactions are of significant interest for the synthesis of complex polycyclic molecules with potential biological activities.

Derivatives of 6-aminoquinoxalines can be utilized as precursors for the synthesis of fused ring systems such as pyrimido[4,5-g]quinoxalines and oxazolo[4,5-g]quinoxalines. For instance, the reaction of a 6-aminoquinoxaline with a suitable three-carbon synthon can lead to the formation of a fused pyrimidine ring. Similarly, the acylation of the 6-amino group with an α-halocarbonyl compound, followed by intramolecular cyclization, can afford an oxazole ring fused to the quinoxaline core. researchgate.net

A study on the synthesis of pyrimido[4,5-b]quinolones from 6-aminopyrimidin-4-(thi)one derivatives demonstrates the utility of amino-substituted heterocycles in building complex fused systems. researchgate.net Although this example involves a pyrimidine starting material, the principles of annulation can be applied to 6-aminoquinoxalines.

Furthermore, the synthesis of oxazolo- and thiazolo[5,4‐f]quinoxalines has been achieved from 6‐amino‐5‐iodoquinoxalines through a key copper-catalyzed azole ring formation step. researchgate.net This highlights the potential for pre-functionalization of the quinoxaline ring to direct subsequent annulation reactions.

Regioselective Oxidation Studies on Dimethylquinoxaline Derivatives

The methyl groups at the 3- and 7-positions of this compound are susceptible to oxidation, offering a pathway for the introduction of other functional groups such as aldehydes, carboxylic acids, or hydroxymethyl groups. The regioselectivity of these oxidation reactions is a critical aspect to consider, as the electronic environment of the two methyl groups is different.

The methyl group at the 3-position is on the pyrazine ring, which is electron-deficient. This can make the C-H bonds of the 3-methyl group more susceptible to oxidation compared to the 7-methyl group, which is attached to the more electron-rich benzene ring. However, the presence of the activating amino group at the 6-position will increase the electron density of the benzene ring, potentially making the 7-methyl group more reactive towards certain oxidizing agents.

Common oxidizing agents for the conversion of methyl groups on heterocyclic rings to carboxylic acids include potassium permanganate (KMnO4). chemspider.comlibretexts.orgaskfilo.comstackexchange.com The oxidation of quinoxaline and its derivatives with permanganate has been reported to yield pyrazine-2,3-dicarboxylic acid, indicating the cleavage of the benzene ring under harsh conditions. However, under controlled conditions, selective oxidation of the methyl groups may be achievable.

Selenium dioxide (SeO2) is another reagent known for the oxidation of activated methyl groups to aldehydes. emporia.edu The oxidation of 2-methylquinoline with SeO2, for instance, yields 2-quinolinecarbaldehyde. The use of SeO2 in the presence of a co-oxidant like tert-butyl hydroperoxide can improve the reaction conditions and selectivity. researchgate.netsemanticscholar.org The regioselectivity of the oxidation of 2,3-dimethylquinoxaline would provide valuable insight into the relative reactivity of the methyl groups on the pyrazine ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-bromo-2,3-bis[(E)-styryl]quinoxaline |

| N-Methylaniline |

| N,N-Dimethylaniline |

| N-Ethyl-4-nitroaniline |

| 2-(Acetone-ylamino)benzothiazole |

| N-Phenylacetamide |

| N-(4-Chlorophenyl)acetamide |

| Methyl N-benzoyl-anthranilate |

| Pyrimido[4,5-g]quinoxaline |

| Oxazolo[4,5-g]quinoxaline |

| Pyrimido[4,5-b]quinolone |

| Oxazolo[5,4‐f]quinoxaline |

| Thiazolo[5,4‐f]quinoxaline |

| 6‐amino‐5‐iodoquinoxaline |

| Pyrazine-2,3-dicarboxylic acid |

| 2-Methylquinoline |

| 2-Quinolinecarbaldehyde |

Applications of Quinoxaline Derivatives in Advanced Materials and Industrial Catalysis

Organic Electronics and Optoelectronic Devices

Quinoxaline (B1680401) derivatives are pivotal in the field of organic electronics due to their excellent charge transport capabilities and tunable energy levels. qmul.ac.ukmdpi.com The electron-deficient pyrazine (B50134) ring facilitates electron injection and transport, a crucial property for a variety of optoelectronic devices. qmul.ac.uknih.gov The ability to modify the quinoxaline core with various functional groups allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing device performance. researchgate.net

Development of N-Type Semiconductors and Electron-Transporting Materials

An n-type semiconductor is created by doping an intrinsic semiconductor with elements that provide excess electrons, which act as charge carriers. semicon-storage.com In organic electronics, molecules that can efficiently accept and transport electrons are known as n-type materials. Quinoxaline derivatives are recognized as attractive electron-transporting materials because their electron-deficient nature provides low-lying LUMO energy levels, facilitating electron injection from cathodes. researchgate.netqmul.ac.uk

Research has shown that introducing electron-withdrawing groups to the quinoxaline core can enhance intermolecular interactions and improve charge transport ability. nih.gov For instance, donor-acceptor type molecules incorporating a quinoxaline acceptor unit have been synthesized and shown to possess LUMO energy levels comparable to well-known n-type materials. researchgate.net The structure of 3,7-Dimethylquinoxalin-6-amine, with its electron-accepting quinoxaline core, suggests a predisposition for n-type behavior, which could be further tuned through strategic molecular design.

Fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In the realm of organic electronics, quinoxaline derivatives have been successfully utilized in both OLEDs and OSCs. frontiersin.orgqmul.ac.uk Their function often revolves around their role as electron-transporting layers (ETLs) or as components in non-fullerene acceptors (NFAs) in OSCs. qmul.ac.uknih.gov The high charge carrier mobility and good redox reversibility of the quinoxaline moiety contribute to efficient device operation. researchgate.net

For OLEDs, quinoxaline-based materials can serve as host materials for phosphorescent emitters or as electron transporters that help balance charge injection and recombination within the emissive layer. scispace.com In OSCs, the strong electron-accepting ability of quinoxalines makes them ideal for use as non-fullerene acceptors, which have significantly advanced the efficiency of these devices. qmul.ac.uknih.gov The photophysical and electrochemical properties of quinoxaline derivatives can be finely tuned to achieve thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. researchgate.net

Fluorescent Probes and Luminescent Materials

Quinoxaline is a well-established fluorophore, and its derivatives are widely investigated as fluorescent materials for labeling, sensing, and imaging. mdpi.comingentaconnect.com The fluorescence properties of these compounds can be readily modified by attaching different substituents to the core structure, which alters the intramolecular charge transfer (ICT) characteristics. researchgate.net This tunability allows for the creation of materials that emit light across the visible spectrum, from blue to red. researchgate.net

Donor-acceptor (D-A) type molecules, where an electron-donating group (like the amine in this compound) is attached to the electron-accepting quinoxaline core, often exhibit strong ICT transitions. researchgate.net This can lead to desirable properties such as large Stokes shifts and solvatochromism, where the emission color changes with solvent polarity. researchgate.net Furthermore, some quinoxaline derivatives exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state, making them suitable for solid-state lighting applications. researchgate.netresearchgate.net

Roles in Heterogeneous and Homogeneous Catalysis

While quinoxaline derivatives are more commonly the products of catalytic reactions, their synthesis often relies on advances in both homogeneous and heterogeneous catalysis. nih.govmdpi.com The classic method for preparing the quinoxaline ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that can be accelerated by catalysts. nih.gov

Homogeneous catalysis, using soluble catalysts like nickel complexes, has enabled the sustainable synthesis of quinoxalines under mild, aerobic conditions through dehydrogenative coupling reactions. nih.govresearchgate.net In heterogeneous catalysis, recyclable catalysts such as ion-exchange resins or graphitic carbon nitride have been employed for the direct C-H functionalization of quinoxaline precursors. mdpi.com These methods offer advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. researchgate.netmdpi.com The development of efficient catalytic routes is crucial for making complex quinoxaline structures, including this compound, more accessible for research and application.

Design and Synthesis of Chemosensors

The unique photophysical properties of quinoxaline derivatives make them excellent candidates for the development of chromogenic and fluorogenic chemosensors. researchgate.net These sensors can detect specific analytes, such as metal cations or changes in pH, through a visible color change or a change in fluorescence intensity. researchgate.netmdpi.comnih.gov The sensing mechanism often relies on the interaction between the analyte and the nitrogen atoms of the pyrazine ring or with functional groups attached to the quinoxaline scaffold. ingentaconnect.com

For example, a water-soluble quinoxaline derivative bearing (3-aminopropyl)amino residues was developed as a dual optical chemosensor for pH, exhibiting shifts in both its absorption and emission bands in acidic aqueous solutions. mdpi.comresearchgate.net Another study reported an acenaphtoquinoxaline-based "switch-off" fluorescent sensor that demonstrated high selectivity for detecting Hg2+ ions. nih.gov The presence of the amine group in this compound provides a potential binding site for analytes, suggesting its utility as a building block for new chemosensors. researchgate.net

Corrosion Inhibition Strategies for Metallic Surfaces

Quinoxaline derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid. semanticscholar.orgbohrium.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.gov This adsorption process involves the sharing of electrons between the inhibitor molecule and the metal, often involving the π-electrons of the aromatic system and lone pair electrons on heteroatoms like nitrogen. bohrium.comacs.org

Studies on various quinoxaline derivatives have consistently shown that their inhibition efficiency increases with concentration. researchgate.netacs.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these molecules often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comtandfonline.com The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface. semanticscholar.org

A study on 3,7-Dimethylquinoxalin-2-(1H)-one, a compound structurally similar to this compound, demonstrated its effectiveness as a mixed-type inhibitor for carbon steel in 1.0 M HCl. jocpr.com The data indicated a spontaneous adsorption process, with inhibition efficiency increasing with the compound's concentration. jocpr.com Similarly, another dimethyl-quinoxaline derivative, (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3), achieved a maximum inhibition efficiency of 89.07% at a concentration of 10⁻³ M. These findings strongly suggest the potential of this compound as a potent corrosion inhibitor, leveraging the protective qualities of the dimethyl-quinoxaline core.

Table 1: Inhibition Efficiency of Quinoxaline Derivatives on Mild Steel in 1 M HCl This table presents data from studies on quinoxaline derivatives structurally related to this compound to illustrate the typical performance of this class of compounds.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | 10⁻³ | 91 | Tafel Polarization | semanticscholar.org |

| QN-CH3 | 10⁻³ | 89.07 | Potentiodynamic Polarization | |

| FR115 | 10⁻³ | 91.3 | Potentiodynamic Polarization | tandfonline.com |

| FR115 | 10⁻³ | 89.6 | EIS | tandfonline.com |

| PQDPP | 100 ppm | >90 (Approx.) | EIS | acs.org |

Table 2: Thermodynamic and Adsorption Parameters for Quinoxaline-based Corrosion Inhibitors

| Inhibitor Compound | Adsorption Isotherm | ΔG°ads (kJ mol⁻¹) | Adsorption Type | Reference |

|---|---|---|---|---|

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | Langmuir | - | Physisorption & Chemisorption | semanticscholar.org |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | Langmuir | - | Physisorption & Chemisorption | |

| (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115) | Langmuir | -39.85 | Chemisorption | tandfonline.com |

| PQDPP, PQDPB, PPQDPE | Frumkin | Spontaneous | Physisorption & Chemisorption | acs.org |

Emerging Research Avenues and Future Perspectives for 3,7 Dimethylquinoxalin 6 Amine

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The chemical versatility of 3,7-Dimethylquinoxalin-6-amine allows for a multitude of derivatization pathways, enabling the synthesis of diverse compound libraries for biological screening. Key reactive sites for functional group transformations include the amino group at the 6-position and the methyl groups at the 3- and 7-positions.

Derivatization of the Amino Group:

The primary amino group is a key handle for introducing a wide variety of substituents to modulate the compound's physicochemical properties and biological activity. Standard transformations include:

Acylation and Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides can introduce amide and sulfonamide functionalities, respectively. These modifications can alter lipophilicity and hydrogen bonding capabilities, which are crucial for target engagement.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea and thiourea derivatives. Libraries of such compounds have been synthesized from 2,3-substituted-6-aminoquinoxalines and screened for antiproliferative activity nih.gov.

Schiff Base Formation: Condensation with a range of aldehydes and ketones can generate Schiff bases, which can act as versatile intermediates for further functionalization or as bioactive molecules in their own right.

Functionalization of the Methyl Groups:

The methyl groups at the 3- and 7-positions, while less reactive than the amino group, can undergo various transformations to introduce further diversity:

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids, which can then serve as points for further derivatization, such as esterification or amidation.

Halogenation: Radical halogenation can introduce a haloalkyl group, which can then be subjected to nucleophilic substitution reactions.

Condensation Reactions: The methyl groups can potentially participate in condensation reactions with suitable carbonyl compounds under specific conditions to form larger, more complex structures.

C-H Functionalization:

A more advanced and atom-economical approach to derivatization is the direct C-H functionalization of the quinoxaline (B1680401) core. While challenging, this method avoids the need for pre-functionalized starting materials. Recent advancements in catalysis have enabled the direct introduction of various functional groups at the C-H bonds of quinoxaline rings, offering a powerful tool for late-stage diversification acs.orgnih.govnih.gov.

| Functional Group | Reagents/Conditions | Potential Derivatives |

| Amide | Acyl chlorides, anhydrides | N-acylated quinoxalinamines |

| Sulfonamide | Sulfonyl chlorides | N-sulfonylated quinoxalinamines |

| Urea/Thiourea | Isocyanates/Isothiocyanates | Quinoxalinyl ureas/thioureas |

| Schiff Base | Aldehydes, Ketones | Imino-substituted quinoxalines |

| Carboxylic Acid | Oxidizing agents (on methyl groups) | Quinoxaline carboxylic acids |

Integration of Advanced Computational Techniques for Rational Design

The development of novel therapeutics based on the this compound scaffold can be significantly accelerated and refined through the integration of advanced computational techniques. These in silico methods provide valuable insights into drug-target interactions, predict pharmacokinetic properties, and guide the synthesis of more potent and selective molecules.

Molecular Docking and Dynamics Simulations:

Molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of this compound, docking studies can help identify key interactions with the amino acid residues in the active site of a target protein, such as a kinase or an enzyme involved in inflammatory pathways. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies:

3D-QSAR is a computational method that correlates the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. By developing a robust QSAR model for a library of this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the synthesis of those with the most promising profiles nih.govnih.govresearchgate.netnih.gov.

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model derived from active this compound analogs can be used to screen virtual compound libraries to identify novel scaffolds with the desired biological activity.

In Silico ADMET Prediction:

A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools can predict these properties for virtual compounds, allowing for the early identification and elimination of candidates with unfavorable profiles, thereby reducing the time and cost associated with experimental screening acs.orgnih.gov.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts binding mode and affinity to a biological target. |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex. |

| 3D-QSAR | Correlates 3D properties with biological activity to predict the potency of new compounds. |

| Pharmacophore Modeling | Identifies key structural features for activity and aids in virtual screening. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of drug candidates. |

Development of Multifunctional Dimethylquinoxaline Scaffolds

The inherent biological versatility of the quinoxaline nucleus makes this compound an excellent starting point for the development of multifunctional or multi-target drugs. This approach aims to design single molecules that can modulate multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer and inflammatory disorders that involve multiple pathological pathways.

Hybrid Scaffolds:

One strategy involves creating hybrid molecules by combining the 3,7-dimethylquinoxaline core with other known pharmacophores. For instance, incorporating moieties known to inhibit specific enzymes or interact with particular receptors can lead to compounds with dual or multiple activities. Examples from the broader quinoxaline literature include the synthesis of oxadiazole-quinoxalines and quinoxaline-triazole hybrids, which have shown promising antitumor activity nih.govnih.govmdpi.comacs.org.

Dual-Target Inhibitors:

There is growing interest in developing single compounds that can inhibit two distinct but related targets. For example, derivatives of quinoxaline have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation nih.govrsc.org. The this compound scaffold could be similarly functionalized to target pairs of proteins involved in a specific disease, such as different kinases in a signaling pathway or targets involved in both cell proliferation and angiogenesis. Research has also explored quinoxaline derivatives as dual inhibitors of PI3K/mTOR and Pim-1/2 kinases researchgate.netnih.govresearchgate.net.

Combined Therapeutic Actions:

Beyond dual-target inhibition, multifunctional scaffolds can be designed to elicit complementary therapeutic effects. For example, a derivative of this compound could be designed to possess both cytotoxic (anticancer) and anti-inflammatory properties. Such a compound could not only kill cancer cells but also mitigate the inflammatory microenvironment that often promotes tumor growth and metastasis nih.govscielo.br.

| Multifunctional Approach | Example from Quinoxaline Literature | Potential Application for this compound |

| Hybrid Scaffolds | Oxadiazole-quinoxalines, quinoxaline-triazole hybrids | Combining with other pharmacophores to enhance anticancer or antimicrobial activity. |

| Dual-Target Inhibitors | EGFR/COX-2 inhibitors, PI3K/mTOR inhibitors | Designing inhibitors for synergistic targets in cancer or neurodegenerative diseases. |

| Combined Therapeutic Actions | Anticancer and anti-inflammatory agents | Developing compounds that simultaneously address cell proliferation and disease-related inflammation. |

Q & A

Q. What are the established synthetic routes for 3,7-Dimethylquinoxalin-6-amine, and what key reaction parameters influence yield optimization?

- Methodological Answer : Synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamine and diketones, followed by functionalization. For example, describes a protocol for synthesizing 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine via nucleophilic substitution using DMF as a solvent at 100°C for 4.5 hours . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics.

- Catalysts : Palladium-based catalysts (e.g., Pd(dba)₂) enable cross-coupling reactions, as seen in for quinoline derivatives .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used .

Table 1 : Comparison of Synthetic Approaches for Related Quinoxaline Derivatives

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular conformation and substituent orientation. highlights its utility for analyzing quinoxaline derivatives’ conformational preferences .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and electronic environments. For example, uses ¹H-NMR to confirm the coupling of a quinoline derivative (δ 8.50 ppm for quinoline protons) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula; reports HRMS data (e.g., m/z 357.1734 for C₂₁H₂₆ClN₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports regarding the coordination chemistry of this compound with transition metals?

- Methodological Answer : Contradictions in coordination behavior (e.g., binding modes or stability constants) can be addressed via:

- Multi-technique validation : Combine X-ray absorption spectroscopy (XAS) for metal-ligand bond lengths and EPR for electronic structure analysis.

- pH-dependent studies : Investigate protonation states of the amine group, which influence metal-binding affinity (analogous to ’s analysis of tetrahydroquinoline complexes) .

- Computational modeling : Density Functional Theory (DFT) predicts preferred coordination geometries.

Q. What computational modeling approaches are appropriate for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for substitution reactions. For example, calculate activation energies for amine-directed C-H activation (inspired by ’s nucleophilic substitution protocols) .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. ethanol).

- Hammett Plots : Correlate substituent electronic effects with reaction rates using σ values for methyl groups.

Q. What experimental strategies can elucidate the mechanism of amine-directed C-H activation in this compound derivatives?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare rates of C-H vs. C-D bond cleavage.

- Intermediate Trapping : Use radical scavengers (e.g., TEMPO) to detect transient species.

- In Situ Spectroscopy : Monitor reaction progress via IR or Raman to identify intermediates (e.g., Pd(II)-amide complexes as in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of quinoxaline derivatives like this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. demonstrates SAR for quinolinyl amines’ antimalarial activity .

- Meta-Analysis : Statistically aggregate data from multiple sources to identify trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.